Ozagrel hydrochloride is a synthetic, selective thromboxane A2 (TXA2) synthase inhibitor . It is classified as an imidazole derivative and is recognized for its role in inhibiting the production of TXA2, a potent vasoconstrictor and aggregator of platelets . This compound has been extensively studied in scientific research for its potential therapeutic applications in various conditions, particularly those involving inflammation and thrombosis.
Ozagrel hydrochloride, chemically known as E-3-[4-(1H-imidazole-1-methylene)-phenyl]-2-acrylic acid, is classified as a thromboxane A2 synthase inhibitor. It was first introduced to the market in Japan in 1992, primarily for treating conditions like asthma and preventing strokes . The compound is derived from the natural product pathway, where it was synthesized to enhance its pharmacological properties.
The synthesis of ozagrel hydrochloride involves multiple steps, often starting from simpler organic compounds. A notable method includes the chlorination of ozagrel to form ozagrel chloride using thionyl chloride in dichloromethane, followed by subsequent reactions to yield the final hydrochloride form.
The molecular formula of ozagrel hydrochloride is , with a molecular weight of approximately 264.70 g/mol. Its structure features an imidazole ring connected to a phenyl group via a methylene bridge, contributing to its biological activity.
The three-dimensional conformation of ozagrel hydrochloride allows it to effectively bind to thromboxane A2 synthase, facilitating its inhibitory action.
Ozagrel hydrochloride participates in various chemical reactions, primarily involving its interaction with biological systems. Key reactions include:
Ozagrel hydrochloride acts primarily by inhibiting thromboxane A2 synthase, which decreases the synthesis of thromboxane A2 from arachidonic acid. This inhibition leads to several physiological effects:
The physical and chemical properties of ozagrel hydrochloride are pivotal for its formulation and therapeutic efficacy:
Ozagrel hydrochloride has several scientific and therapeutic applications:
Ozagrel hydrochloride hydrate (CAS 78712-43-3) is the salt form of ozagrel, a selective thromboxane A₂ synthase inhibitor. Its molecular formula is C₁₃H₁₂N₂O₂·HCl·xH₂O (molecular weight: 264.71 g/mol for anhydrous hydrochloride) [1] [10]. Key identifiers include:
Cl.OC(=O)/C=C/C1=CC=C(CN2C=CN=C2)C=C1
This notation specifies the E-configuration of the propenoic acid moiety (trans double bond at C2-C3), the imidazol-1-ylmethyl group at the phenyl para-position, and the hydrochloride counterion [1] [8]. Cl.OC(=O)\C=C\c1ccc(CN2C=CN=C2)cc1
Highlights stereochemistry critical for bioactivity [7] [10]. CWKFWBJJNNPGAM-IPZCTEOASA-N
The 27-character hash encodes molecular layers (atoms, bonds, stereochemistry) and facilitates database searches [7] [10]. Table 1: Molecular Descriptors of Ozagrel Hydrochloride Hydrate
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃ClN₂O₂ (anhydrous) |
Molar Mass | 264.71 g/mol |
XLogP | 1.86 (hydrophobic) |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 3 (carbonyl O, imidazole N) |
Topological Polar Surface Area | 55.12 Ų |
Rotatable Bonds | 4 |
Crystallography: Ozagrel free acid (without HCl) crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 11.52 Å, b = 9.84 Å, c = 9.68 Å, β = 92.4° [2]. The crystal packing is stabilized by:
Spectroscopy:
Table 2: Key Spectroscopic Assignments for Ozagrel Hydrochloride
Technique | Signal (δ, cm⁻¹, or ppm) | Assignment |
---|---|---|
FTIR | 1685 | ν(C=O) carboxylic acid |
1630 | ν(C=C) alkene | |
¹H NMR | 7.80 (d, J=16.0 Hz) | trans-CH= (β-vinyl H) |
6.62 (d, J=16.0 Hz) | trans-CH= (α-vinyl H) | |
5.25 (s) | -CH₂- linker | |
¹³C NMR | 167.8 | Carboxylic acid carbon |
142.5 | β-Vinyl carbon |
The industrial synthesis of ozagrel hydrochloride proceeds via a three-step route from ethyl 4-methylcinnamate:
Ethyl 4-methylcinnamate + NBS → Ethyl 4-(bromomethyl)cinnamate
Ethyl 4-(bromomethyl)cinnamate + Imidazole → Ethyl ozagrel ester
Modern Catalytic Approaches:A silica-supported Pd nanocatalyst (Si@SBPdNPs) enables a one-step Mizoroki-Heck coupling between 4-(imidazol-1-ylmethyl)phenylboronic acid and acrylic acid [6]. Key advantages:
Solvent Impact:
Table 3: Solvent and Catalyst Optimization in Key Reactions
Reaction | Optimal Solvent | Catalyst/Additive | Yield | Selectivity |
---|---|---|---|---|
Radical Bromination | CCl₄ | Benzoyl peroxide (0.1 eq) | 80% | N/A |
Imidazole Alkylation | Acetone/H₂O (4:1) | Triethylamine (1.1 eq) | 90% | N/A |
Mizoroki-Heck Coupling | DMF/H₂O (3:1) | Si@SBPdNPs (0.5 mol%) | 92% | >99% E-isomer |
Catalytic Efficiency:The Si@SBPdNPs catalyst achieves a turnover number (TON) of 184 and turnover frequency (TOF) of 30.7 h⁻¹ in ozagrel synthesis, outperforming homogeneous Pd(OAc)₂ (TON=92, TOF=15.3 h⁻¹) [6]. Leaching is minimized (<0.1% Pd loss per cycle) due to the Pd–N (phenanthroline) coordination [6]. Microwave irradiation (100°C, 1 h) further reduces reaction time while maintaining 90% yield [6].
Critical Parameters:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5